

## BMS-986449 versus CC-885 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to the Preclinical Profiles of **BMS-986449** and CC-885, Novel Cereblon E3 Ligase Modulators

This guide provides a detailed comparison of the preclinical characteristics of two investigational molecular glue degraders, **BMS-986449** and CC-885. Both compounds function by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase, but they are designed to induce the degradation of different target proteins, leading to distinct downstream anti-cancer effects. This document is intended for researchers, scientists, and professionals in the field of drug development.

## **Mechanism of Action and Target Profile**

**BMS-986449** and CC-885 are both classified as Cereblon E3 Ligase Modulatory Drugs (CELMoDs). They act as "molecular glues," bringing new protein substrates (neosubstrates) to the CRL4-CRBN E3 ubiquitin ligase complex for ubiquitination and subsequent degradation by the proteasome. However, their intended targets and, consequently, their mechanisms of anticancer activity differ significantly.

**BMS-986449** is engineered to selectively target the transcription factors Helios (IKZF2) and Eos (IKZF4).[1][2][3] These proteins are crucial for maintaining the immunosuppressive function of regulatory T cells (Tregs) within the tumor microenvironment.[1][4] By degrading Helios and Eos, **BMS-986449** aims to reprogram Tregs, thereby enhancing the body's natural anti-tumor immune response.[1][4]



CC-885, on the other hand, was first identified as a potent degrader of the translation termination factor GSPT1, which is the primary mechanism for its anti-tumor activity.[5][6][7] Subsequent research has revealed that CC-885 also induces the degradation of other neosubstrates, including Cyclin-dependent kinase 4 (CDK4), BNIP3L, and Polo-like kinase 1 (PLK1).[8][9][10][11][12] This broader substrate profile suggests that CC-885 may exert its anti-cancer effects through multiple pathways, including cell cycle arrest and inhibition of mitophagy, in addition to the disruption of protein translation.

## **Preclinical Performance Data**

Currently, publicly available preclinical data does not include direct head-to-head comparative studies of **BMS-986449** and CC-885 in the same experimental models. The following tables summarize the available data for each compound from separate studies.

Table 1: In Vitro and In Vivo Efficacy of BMS-986449

| Model System                                          | Treatment                           | Key Findings                                                                                                                                                                                                              | Reference |
|-------------------------------------------------------|-------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Syngeneic Mouse<br>Tumor Models (CT26,<br>MB49, MC38) | BMS-986449 (daily<br>dosing)        | Monotherapy induced tumor growth inhibition (TGI) of up to 75% (CT26), 62% (MB49), and 42% (MC38). Combination with anti-PD-1 resulted in more robust efficacy with TGI values of 95% (CT26), 97% (MB49), and 88% (MC38). | [13]      |
| Cynomolgus Monkeys                                    | BMS-986449 (0.3<br>mg/kg, QD, oral) | Well-tolerated and maintained ≥80% degradation of Helios in circulating Treg cells over 24 hours.                                                                                                                         | [4][13]   |



Table 2: Preclinical Efficacy and Toxicity of CC-885

| Model System                                             | Treatment                                                       | Key Findings                                                                                                                 | Reference    |
|----------------------------------------------------------|-----------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|--------------|
| Patient-Derived Acute<br>Myeloid Leukemia<br>(AML) Cells | CC-885                                                          | Potent anti-<br>proliferative activity.                                                                                      | [6]          |
| Multiple Myeloma<br>(MM) Cells                           | CC-885                                                          | Caused growth retardation via impairment of cell cycle progression and cell death in vitro and in vivo.                      | [8]          |
| Humanized CRBN<br>Mice                                   | CC-885 (5 mg/kg,<br>intraperitoneal<br>injection)               | Induced marked,<br>species-specific<br>toxicity, with all treated<br>mice dying<br>approximately 35<br>hours post-injection. | [14]         |
| Non-Small-Cell Lung<br>Cancer (NSCLC)<br>Models          | CC-885 in<br>combination with<br>Volasertib (PLK1<br>inhibitor) | Synergistically inhibited NSCLC growth in vitro and in vivo.                                                                 | [10][11][12] |

# Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanisms of action for BMS-986449 and CC-885.





#### Click to download full resolution via product page

Caption: Mechanism of action of BMS-986449.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 3. drughunter.com [drughunter.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cereblon modulator CC-885 induces CRBN-dependent ubiquitination and degradation of CDK4 in multiple myeloma PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BMS-986449 / BMS [delta.larvol.com]
- 14. biocytogen.com [biocytogen.com]
- To cite this document: BenchChem. [BMS-986449 versus CC-885 in preclinical models].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15604535#bms-986449-versus-cc-885-in-preclinical-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com